molecular formula C6H9N3O2 B3356783 1H-Imidazole-1-acetic acid, 4-amino-, methyl ester CAS No. 688041-31-8

1H-Imidazole-1-acetic acid, 4-amino-, methyl ester

Cat. No.: B3356783
CAS No.: 688041-31-8
M. Wt: 155.15 g/mol
InChI Key: OYHBIULAPFQHHG-UHFFFAOYSA-N
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Description

“1H-Imidazole-1-acetic acid, 4-amino-, methyl ester” is a derivative of imidazole . Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Many natural products, especially alkaloids, contain the imidazole ring .


Synthesis Analysis

There are several methods for the synthesis of imidazoles. One method involves the one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles. This is achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is a derivative of imidazole, which is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions. For example, a one-pot oxidative condensation of ketones and amidines can produce tri-substituted imidazol-4-ones, including spiroimidazol-4-ones, in good yields .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be similar to those of its parent compound, imidazole. Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution .

Mechanism of Action

While the specific mechanism of action for “1H-Imidazole-1-acetic acid, 4-amino-, methyl ester” is not mentioned in the search results, it’s worth noting that imidazole derivatives can have a wide range of biological activities. For instance, 1-Methyl-4-imidazoleacetic acid (MIMA) is a stable metabolite of histamine that is produced by the oxidation of the primary metabolite, N-methylhistamine .

Safety and Hazards

While specific safety and hazard information for “1H-Imidazole-1-acetic acid, 4-amino-, methyl ester” was not found, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Imidazole derivatives have a broad range of applications, including in medicine, agriculture, and other fields . They are key components in many natural products and drugs . Therefore, the future directions for “1H-Imidazole-1-acetic acid, 4-amino-, methyl ester” could involve further exploration of its potential uses in these areas.

Properties

IUPAC Name

methyl 2-(4-aminoimidazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-11-6(10)3-9-2-5(7)8-4-9/h2,4H,3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHBIULAPFQHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472752
Record name 1H-IMIDAZOLE-1-ACETIC ACID, 4-AMINO-, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688041-31-8
Record name 1H-IMIDAZOLE-1-ACETIC ACID, 4-AMINO-, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Imidazole-1-acetic acid, 4-amino-, methyl ester

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